N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(p-tolyloxy)acetamide
Description
N-((1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(p-tolyloxy)acetamide (molecular formula: C₂₀H₁₉F₂N₅O₃; molecular weight: 415.4 g/mol) is a synthetic acetamide derivative featuring a tetrazole core substituted with a 3,4-difluorophenyl group and a p-tolyloxy side chain . This compound is part of a broader class of N-substituted tetrazole-acetamide derivatives explored for therapeutic applications, though specific pharmacological data for this molecule remain undisclosed in publicly available literature .
Properties
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-2-(4-methylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N5O2/c1-11-2-5-13(6-3-11)26-10-17(25)20-9-16-21-22-23-24(16)12-4-7-14(18)15(19)8-12/h2-8H,9-10H2,1H3,(H,20,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBFHYCZHWDTDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(p-tolyloxy)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and activity against various biological targets.
The synthesis of this compound typically involves several key steps:
- Formation of the Tetrazole Ring : This is achieved through a [2+3] cycloaddition reaction between an azide and a nitrile. For example, 3,4-difluorobenzonitrile can react with sodium azide in the presence of a catalyst like zinc chloride under reflux conditions to form 1-(3,4-difluorophenyl)-1H-tetrazole.
- Alkylation : The tetrazole derivative is then alkylated using suitable alkylating agents (e.g., bromomethyl compounds) in the presence of bases such as potassium carbonate to yield the desired amide compound.
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:
- Enzyme Binding : The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzyme active sites or receptor binding pockets. This structural similarity enhances its potential as an inhibitor or modulator of enzymatic activity.
- Hydrophobic Interactions : The presence of the difluorophenyl group increases binding affinity through hydrophobic interactions and potential halogen bonding.
3.1 Antimicrobial Activity
Research indicates that tetrazole derivatives exhibit varying degrees of antimicrobial activity:
- In Vitro Studies : this compound has been tested against standard bacterial strains. Results show significant inhibition against Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations (MICs) ranging from 0.25 to 16 µg/mL .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| N-Tetrazole Derivative | 0.25 - 4 | Various Standard Strains |
| Ciprofloxacin | 2 - 16 | Clinical Cocci |
3.2 Cytotoxicity and Anti-inflammatory Effects
The compound's cytotoxicity has also been evaluated:
- Cell Line Studies : In vitro evaluations using U937 cells (a human monocytic cell line) demonstrated that the compound exhibits immunomodulatory effects by inhibiting IL-1β production upon stimulation with lipopolysaccharides (LPS) .
| Compound | IC50 (µM) | Enzymatic Activity (%) |
|---|---|---|
| N-Tetrazole Derivative | ND | IA |
| Control Compound | 14.6 | 9.49 |
4. Case Studies
Several case studies highlight the biological significance of tetrazole derivatives:
- A study focusing on caspase-1 inhibition revealed that certain derivatives demonstrated potent inhibitory effects, suggesting therapeutic potential in treating inflammatory diseases .
- Another investigation into anticancer activity showed that tetrazole-containing compounds could effectively inhibit cell growth in various cancer cell lines, including breast adenocarcinoma (MCF-7) and leukemia (CCRF-CEM) .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with tetrazole rings exhibit promising anticancer properties. N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(p-tolyloxy)acetamide has been studied for its potential to inhibit tumor growth through various mechanisms:
- Mechanism of Action : It may interfere with cell cycle progression and promote apoptosis in cancer cells by targeting specific enzymes involved in proliferation pathways.
- Case Studies : In vitro studies have shown significant growth inhibition against various cancer cell lines, suggesting its potential as an anticancer agent.
Antimicrobial Properties
The compound's ability to inhibit bacterial growth is another area of interest:
- Mechanism : It may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
- Case Studies : Preliminary screenings against common pathogens have shown promising results, indicating its potential use as an antimicrobial agent.
Neurological Applications
Due to its ability to cross the blood-brain barrier, this compound could be investigated for neuroprotective effects:
- Potential Benefits : It may offer therapeutic benefits in neurodegenerative diseases by reducing oxidative stress or modulating neurotransmitter systems.
- Research Findings : Studies exploring its effects on neuronal cell lines have indicated neuroprotective properties.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions:
- Synthesis of Tetrazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
- Coupling Reaction : The final step often involves coupling the tetrazole derivative with p-tolyloxyacetic acid derivatives using standard coupling reagents.
Future Directions and Conclusion
The ongoing research into this compound highlights its potential applications across various therapeutic areas. Further studies are required to fully elucidate its mechanisms of action and optimize its pharmacological profile.
Comparison with Similar Compounds
Fluorinated Analog: G745-1564
A closely related compound, 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}acetamide (G745-1564; molecular weight: 397.41 g/mol), differs by having a single fluorine atom on the phenyl ring instead of two. This structural variation impacts:
- Binding affinity : Difluorination may strengthen interactions with aromatic residues in target proteins through hydrophobic and electrostatic effects.
Non-Fluorinated Analog: N-Phenethyl-2-(1H-tetrazol-5-yl)acetamide
This derivative (yield: 74%) lacks fluorine atoms but retains the tetrazole-acetamide scaffold. Key differences:
- Metabolic stability: Fluorination in the target compound likely reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs .
- Synthetic accessibility : The absence of fluorine simplifies synthesis but may compromise target selectivity.
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Properties
| Property | Target Compound | G745-1564 | N-Phenethyl Analog |
|---|---|---|---|
| Molecular Weight (g/mol) | 415.4 | 397.41 | 287.3 |
| logP (Predicted) | ~2.8 | ~2.3 | ~1.9 |
| Hydrogen Bond Donors | 3 | 3 | 3 |
| Rotatable Bonds | 7 | 7 | 6 |
The target compound’s higher molecular weight and logP suggest improved tissue penetration but may pose challenges for solubility. Its rotatable bond count aligns with typical drug-like molecules, balancing flexibility and rigidity .
Preparation Methods
Synthesis of 1-(3,4-Difluorophenyl)-1H-tetrazole-5-amine
The tetrazole core is synthesized using a modified one-pot procedure adapted from U.S. Patent 3,767,667:
- Reagents : 3,4-Difluoroaniline (1.0 eq), ethyl orthoformate (1.2 eq), sodium azide (1.5 eq), acetic acid (solvent).
- Conditions : Reflux at 80°C for 4–6 hours under inert atmosphere.
- Mechanism : The amine reacts with orthoformate to form an imidate intermediate, which undergoes [2+3] cycloaddition with hydrazoic acid (generated in situ from NaN₃ and H⁺).
N-Alkylation to Form 1-(3,4-Difluorophenyl)-1H-tetrazole-5-methanamine
The primary amine undergoes alkylation to introduce the methylene bridge:
- Reagents : Tetrazole-5-amine (1.0 eq), formaldehyde (37% aq., 2.0 eq), sodium cyanoborohydride (1.5 eq), methanol (solvent).
- Conditions : Stir at 25°C for 12 hours, pH maintained at 5–6 using acetic acid.
- Workup : Neutralization with NaHCO₃, extraction with dichloromethane, and silica gel chromatography (eluent: hexane/ethyl acetate 3:1).
Synthesis of 2-(p-Tolyloxy)acetic Acid
The aryloxyacetic acid side chain is prepared via nucleophilic aromatic substitution:
- Reagents : p-Cresol (1.0 eq), ethyl bromoacetate (1.1 eq), K₂CO₃ (2.0 eq), DMF (solvent).
- Conditions : 90°C for 8 hours, followed by hydrolysis with NaOH (2M) and acidification to pH 2.
- Purification : Recrystallization from toluene yields white crystals.
Amide Coupling and Final Assembly
The methanamine and aryloxyacetic acid are conjugated via amide bond formation:
Method A (Schotten-Baumann) :
- Reagents : 2-(p-Tolyloxy)acetyl chloride (1.2 eq), tetrazole-methanamine (1.0 eq), NaOH (10% aq.).
- Conditions : 0–5°C, vigorous stirring for 1 hour.
- Yield : 70–75%.
Method B (Carbodiimide Coupling) :
- Reagents : HATU (1.1 eq), DIPEA (2.0 eq), DMF (solvent).
- Conditions : 25°C, 4 hours.
- Yield : 82–87%.
Optimization of Critical Reaction Parameters
Tetrazole Cyclization Efficiency
| Variable | Optimal Condition | Yield Impact |
|---|---|---|
| Temperature | 80°C | +15% vs 60°C |
| NaN₃ Equivalents | 1.5 eq | Max yield at 1.5 |
| Acid Catalyst | Acetic acid (0.5 M) | Superior to H₂SO₄ |
Amide Coupling Agent Comparison
| Coupling Reagent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| HATU | DMF | 4 | 87 |
| EDCI/HOBt | DCM | 12 | 78 |
| DCC | THF | 24 | 65 |
HATU-mediated coupling provides the highest efficiency.
Structural Characterization and Analytical Data
¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.45 (s, 1H, NH), 7.62–7.58 (m, 2H, Ar-H), 7.35–7.28 (m, 1H, Ar-H), 6.97 (d, J=8.4 Hz, 2H, p-tolyl), 4.51 (s, 2H, CH₂), 4.02 (s, 2H, OCH₂), 2.28 (s, 3H, CH₃).
IR (KBr) :
- 3270 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1602 cm⁻¹ (C-F).
HRMS (ESI+) :
- Calculated for C₁₇H₁₅F₂N₅O₂ [M+H]⁺: 392.1224; Found: 392.1221.
Challenges and Mitigation Strategies
Challenge 1 : Low solubility of tetrazole intermediates in polar aprotic solvents.
Solution : Employ DMF/DMSO mixtures at elevated temperatures (60°C) during coupling.
Challenge 2 : Regioselectivity in tetrazole N-alkylation.
Solution : Use bulky bases (e.g., DBU) to favor N1- over N2-alkylation.
Comparative Analysis with Related Acetamide-Tetrazole Hybrids
| Compound | Tetrazole Substituent | Bioactivity (IC₅₀) |
|---|---|---|
| NM-03 | Benzo[d]oxazol-2-yl | 4.48 µM (PTP1B) |
| Target Compound | 3,4-Difluorophenyl | Pending |
The 3,4-difluoro motif is hypothesized to enhance metabolic stability compared to non-fluorinated analogs.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(p-tolyloxy)acetamide, and how can purity be optimized?
- Synthesis Steps :
Tetrazole Ring Formation : React 3,4-difluoroaniline with sodium azide and triethyl orthoformate under acidic conditions to generate the tetrazole core .
Methylation : Introduce the methyl group via nucleophilic substitution using methyl iodide or similar agents.
Acetamide Coupling : Attach the 2-(p-tolyloxy)acetamide moiety using coupling reagents like EDC/HOBt or DCC in anhydrous solvents (e.g., DMF) .
- Purity Optimization :
- Use HPLC with reverse-phase C18 columns and gradient elution (e.g., acetonitrile/water + 0.1% TFA) to achieve >95% purity .
- Employ recrystallization from ethanol/water mixtures to remove byproducts .
Q. What in vitro assays are recommended to evaluate this compound’s anticancer activity, and what parameters should be tracked?
- Assay Design :
- Cell Lines : Test against MCF-7 (breast), A549 (lung), and HepG2 (liver) cancer cells, with non-cancerous lines (e.g., HEK293) as controls .
- Dose-Response Curves : Use concentrations from 1–100 µM, incubate for 48–72 hours, and measure viability via MTT or resazurin assays .
- Key Parameters :
- IC50 Values : Reported ranges (10–20 µM in cancer lines) should be compared across replicates .
- Selectivity Index (SI) : Calculate as IC50(normal cells)/IC50(cancer cells) to assess toxicity thresholds .
Advanced Research Questions
Q. How can structural modifications enhance this compound’s metabolic stability without compromising activity?
- Strategies :
- Fluorine Substitution : Replace the p-tolyloxy group’s methyl with trifluoromethoxy to improve metabolic resistance (see analogs in ) .
- Tetrazole Isosteres : Replace the tetrazole ring with 1,2,4-triazole or oxadiazole to modulate polarity and binding kinetics .
- Methodology :
- Perform QSAR modeling using software like Schrödinger or MOE to predict bioactivity changes .
- Validate with microsomal stability assays (e.g., human liver microsomes + NADPH) to measure half-life improvements .
Q. How should researchers resolve contradictions in reported IC50 values across studies (e.g., 10 µM vs. 25 µM in A549 cells)?
- Root Cause Analysis :
- Assay Variability : Differences in cell passage number, serum concentration, or incubation time can alter results .
- Compound Batch Purity : Verify purity via LC-MS; impurities >5% may skew activity .
- Mitigation :
- Standardize protocols using CLSI guidelines for cell-based assays .
- Cross-validate with orthogonal assays (e.g., apoptosis via Annexin V/PI staining) .
Q. What advanced techniques characterize this compound’s interaction with neurological targets (e.g., receptors or enzymes)?
- Binding Studies :
- Surface Plasmon Resonance (SPR) : Immobilize recombinant targets (e.g., NMDA receptors) on sensor chips to measure binding kinetics (KD, kon/koff) .
- Cryo-EM : Resolve binding modes at atomic resolution for tetrazole-containing analogs .
- Functional Assays :
- Calcium Imaging : Track intracellular Ca²⁺ flux in neuronal cultures pre- and post-treatment to assess pathway modulation .
Key Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
